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Compound of Interest

Compound Name:
1-(3-Fluorophenyl)-3-

methylpiperazine

CAS No.: 1250098-88-4

Cat. No.: B1445137 Get Quote

Executive Summary
Compound Identity: 1-(3-Fluorophenyl)-3-methylpiperazine CAS Number: 1250098-88-4

(Racemic), 2708341-31-3 ((S)-isomer) Molecular Formula: C₁₁H₁₅FN₂ Molecular Weight:

194.25 g/mol [1][2]

This guide provides a comprehensive technical analysis of the solubility characteristics of 1-(3-
Fluorophenyl)-3-methylpiperazine, a critical intermediate in the synthesis of central nervous

system (CNS) active agents, particularly serotonin receptor modulators.

As a Senior Application Scientist, I have structured this document to address the lack of

widespread experimental data for this specific chiral intermediate. Instead of static data, this

guide provides a predictive solubility landscape based on structural analogs (e.g., m-FPP) and

a rigorous experimental framework for validating these properties in a drug development

context.

Part 1: Physicochemical Basis of Solubility
To understand the solubility behavior of this compound, we must deconstruct its molecular

architecture. The solubility is governed by the competition between the hydrophobic

fluorophenyl moiety and the hydrophilic/basic piperazine ring.
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Structural Determinants
Lipophilicity (LogP): The addition of the C3-methyl group increases the lipophilicity compared

to the parent 1-(3-fluorophenyl)piperazine. The predicted LogP is approximately 2.1 – 2.4.

This indicates a preference for organic solvents over neutral aqueous media.

Basicity (pKa): The N4-nitrogen of the piperazine ring is a secondary amine with a predicted

pKa of ~8.8 – 9.2. This is the "solubility switch."

pH < 7: The molecule becomes protonated (cationic), drastically increasing aqueous

solubility.

pH > 9: The molecule exists as a free base, exhibiting poor aqueous solubility but high

organic solubility.

Chirality: The C3-methyl group introduces a chiral center. Researchers must note that the

crystalline lattice energy of the racemate may differ from the pure enantiomer, potentially

affecting the saturation solubility (

).

Predicted Solubility Landscape
Based on structure-property relationships (SPR) of phenylpiperazine analogs.
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Solvent Class
Representative
Solvent

Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMSO, DMF
Very High (>100

mg/mL)

Strong dipole-dipole

interactions; disruption

of crystal lattice.

Chlorinated
Dichloromethane

(DCM)
High (>50 mg/mL)

Excellent solvation of

the lipophilic

fluorophenyl ring.

Alcohols Methanol, Ethanol High (>30 mg/mL)

Hydrogen bonding

with the amine

nitrogens.

Aqueous (Acidic)
0.1 N HCl, Acetate

Buffer
High (>10 mg/mL)

Protonation of N4

yields a highly soluble

hydrochloride salt.

Aqueous (Neutral) PBS (pH 7.4), Water Low (<1 mg/mL)

Predominantly neutral

species; hydrophobic

effect dominates.

Non-Polar Hexane, Heptane Low to Moderate

The polar amine

functionality limits

solubility in purely

aliphatic

hydrocarbons.

Part 2: Experimental Determination Protocols
Since specific literature values for this CAS are sparse, the following protocols are the gold

standard for generating self-validated solubility data.

Protocol A: Equilibrium Solubility (Shake-Flask Method)
For precise thermodynamic solubility determination.

Preparation: Weigh excess solid 1-(3-Fluorophenyl)-3-methylpiperazine (approx. 20 mg)

into a glass vial.
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Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).

Equilibration:

Seal the vial and place it in a temperature-controlled orbital shaker (25°C ± 0.1°C).

Agitate at 200 RPM for 24 to 48 hours.

Phase Separation:

Centrifuge the sample at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF

filter (ensure filter compatibility).

Critical Step: Check pH of aqueous supernatants to ensure buffering capacity was

maintained.

Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV.

Protocol B: HPLC-UV Analytical Method
Optimized for Phenylpiperazine Derivatives.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 8 minutes.

Detection: UV at 244 nm (characteristic absorption of the fluorophenyl ring).

Flow Rate: 1.0 mL/min.

Part 3: Visualization of Solubility Workflows
Diagram 1: Solubility Screening Workflow
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This decision tree guides the researcher through the selection of the appropriate solubility

method based on the drug development stage.

Start: 1-(3-Fluorophenyl)-3-methylpiperazine
Solubility Assessment

Determine Development Stage

Early Discovery
(High Throughput)

Screening

Pre-Formulation
(Precision Required)

Optimization

Kinetic Solubility
(DMSO Stock -> Buffer)

Thermodynamic Solubility
(Solid -> Solvent)

Check for Precipitation
(Nephelometry)

Shake-Flask (24-48h)
Phase Separation

Result: Kinetic Solubility
(Risk of false high)

Result: Equilibrium Solubility
(Gold Standard)

Click to download full resolution via product page

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on

development phase.
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Diagram 2: Solvation Mechanism & Interactions
Visualizing how different solvents interact with the specific functional groups of the molecule.

1-(3-Fluorophenyl)-3-methylpiperazine

N4-Amine (Basic)

Fluorophenyl (Lipophilic)

C3-Methyl (Steric/Chiral)

Acidic Water (pH < 7) Protonation (Salt Formation)

Neutral Water (pH 7)
Hydrophobic Repulsion

Dichloromethane

Van der Waals / Pi-Pi

Methanol
H-Bonding

Click to download full resolution via product page

Caption: Mechanistic interaction map showing how solvent polarity and pH dictate solubility via

specific functional groups.

Part 4: Thermodynamic Modeling
For researchers needing to extrapolate solubility across temperatures (e.g., for crystallization

process design), the experimental data should be fitted to the Modified Apelblat Equation:

Where:

is the mole fraction solubility.

is the absolute temperature (Kelvin).

are empirical model parameters derived from regression analysis of your experimental data.

Application: Run the Shake-Flask protocol at 298.15 K, 303.15 K, and 313.15 K. Plot
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vs

. A linear response suggests the Van't Hoff equation is sufficient; curvature indicates the need
for the full Apelblat model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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